2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its complex structure, which includes a chlorophenyl group, a chromenone core, and a piperidinium moiety. Flavonoids are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the chlorophenyl group, and the attachment of the piperidinium moiety. Common synthetic routes may include:
Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Heck reaction, where a chlorophenyl halide is coupled with an appropriate olefin.
Attachment of the Piperidinium Moiety: This step may involve the reaction of a piperidine derivative with the chromenone intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds and carbonyl groups can be reduced under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxychromen-4-one: Lacks the piperidinium moiety.
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-methylchromen-4-one: Contains a methyl group instead of the piperidinium moiety.
Uniqueness
The presence of the piperidinium moiety in 2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C23H22ClNO6 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H22ClNO6/c1-25(30)9-8-15(20(29)12-25)21-18(27)11-19(28)22-17(26)10-14(31-23(21)22)7-6-13-4-2-3-5-16(13)24/h2-7,10-11,15,20,27-29H,8-9,12H2,1H3/b7-6+/t15-,20+,25?/m0/s1 |
InChI Key |
UTLGMOYCLHFDMX-BYGPCAPMSA-N |
Isomeric SMILES |
C[N+]1(CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)/C=C/C4=CC=CC=C4Cl)O)O)[O-] |
Canonical SMILES |
C[N+]1(CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C=CC4=CC=CC=C4Cl)O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.